N-(4-(indolin-1-ylsulfonyl)phenyl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-(4-(indolin-1-ylsulfonyl)phenyl)-2-(naphthalen-2-yloxy)acetamide: is a complex organic compound that features a combination of indoline, sulfonyl, phenyl, naphthalene, and acetamide groups
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of action
The exact mode of action can vary depending on the specific derivative and target. Indole derivatives often work by binding to their target receptors and modulating their activity .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities. These can include pathways related to inflammation, cancer, HIV, oxidative stress, microbial infections, tuberculosis, diabetes, malaria, and cholinesterase .
Result of action
The molecular and cellular effects of indole derivatives can be diverse, given their wide range of biological activities. These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(indolin-1-ylsulfonyl)phenyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:
Formation of Indolin-1-ylsulfonyl Chloride: Indoline is reacted with chlorosulfonic acid to form indolin-1-ylsulfonyl chloride.
Coupling with 4-Aminophenyl Acetic Acid: The indolin-1-ylsulfonyl chloride is then coupled with 4-aminophenyl acetic acid in the presence of a base such as triethylamine to form N-(4-(indolin-1-ylsulfonyl)phenyl) acetic acid.
Esterification with Naphthalen-2-ol: The N-(4-(indolin-1-ylsulfonyl)phenyl) acetic acid is esterified with naphthalen-2-ol using a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and naphthalene moieties.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural complexity.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Anti-inflammatory: Potential anti-inflammatory properties due to the presence of sulfonyl and acetamide groups.
Anticancer: Investigation into its ability to inhibit cancer cell growth.
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Polymer Chemistry: Incorporation into polymers to modify their physical properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(indolin-1-ylsulfonyl)phenyl)acetamide: Lacks the naphthalen-2-yloxy group.
N-(4-(indolin-1-ylsulfonyl)phenyl)-2-(phenoxy)acetamide: Contains a phenoxy group instead of a naphthalen-2-yloxy group.
Uniqueness
Structural Complexity: The combination of indoline, sulfonyl, phenyl, naphthalene, and acetamide groups makes it unique.
Properties
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4S/c29-26(18-32-23-12-9-19-5-1-2-7-21(19)17-23)27-22-10-13-24(14-11-22)33(30,31)28-16-15-20-6-3-4-8-25(20)28/h1-14,17H,15-16,18H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNAIRKXJZBYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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